N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide
Description
N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide is a complex sulfonamide-acetamide hybrid compound characterized by:
- A tert-butoxycarbonyl (Boc) -protected amine group, enhancing stability during synthesis.
- A (2R,3R)-configured phenylbutyl chain with a hydroxyl group, contributing to stereospecific interactions.
- An isobutylsulfamoyl moiety linked to a phenylacetamide core, a structural motif associated with diverse pharmacological activities.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-acetamide derivatives) have demonstrated analgesic, anti-inflammatory, and receptor-targeting properties .
Properties
Molecular Formula |
C27H39N3O6S |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H39N3O6S/c1-19(2)17-30(37(34,35)23-14-12-22(13-15-23)28-20(3)31)18-25(32)24(16-21-10-8-7-9-11-21)29-26(33)36-27(4,5)6/h7-15,19,24-25,32H,16-18H2,1-6H3,(H,28,31)(H,29,33) |
InChI Key |
DLTXJYDTAMDTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Boc Protection vs. Free Amines : Unlike compounds like 35 , the Boc group in the target compound likely delays metabolic deprotection, prolonging its half-life.
Sulfamoyl Substituents : The isobutylsulfamoyl group contrasts with piperazinyl (in 35 ) or acetylphenyl (in 7 ) moieties, impacting solubility and receptor affinity .
Fluorophenyl Derivatives : Compounds like 9 prioritize lipophilicity over polarity, suggesting divergent ADME profiles compared to the target compound .
Pharmacological Implications
- Analgesic Potential: Analog 35 showed efficacy comparable to paracetamol, suggesting the target compound’s sulfamoyl-acetamide core may share similar mechanisms (e.g., COX inhibition) .
- Anti-inflammatory Activity: The hydroxyl and phenylbutyl groups in the target compound resemble motifs in NSAIDs, hinting at anti-hypernociceptive effects as seen in 36 and 37 .
- Stereochemical Advantages: The (2R,3R) configuration could enhance binding to chiral targets (e.g., opioid receptors) compared to non-chiral analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
